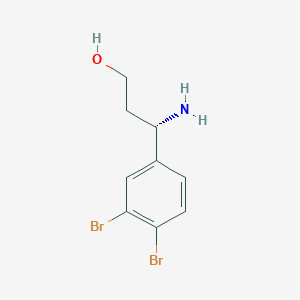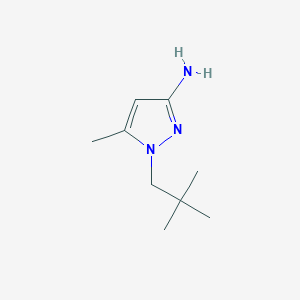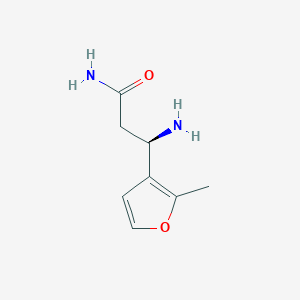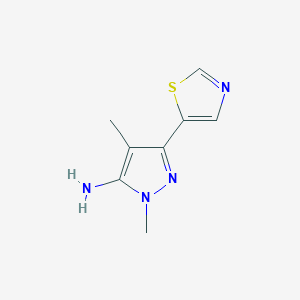
3-(Azepan-2-YL)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pentane-2,4-dione, where an azepane ring is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with azepane under specific conditions. One common method is the Finkelstein reaction, where chloro derivatives are converted into more reactive iodo derivatives using highly polar organic solvents . This method allows for the efficient synthesis of 3-substituted derivatives of pentane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of industrially used ketones, such as methyl isobutyl ketone, as solvents can facilitate the azeotropic removal of water from the reaction mixture, enabling the application of moisture-sensitive alkylating agents .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azepan-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(Azepan-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 3-(Azepan-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, it can undergo keto-enol tautomerism, where the compound interconverts between keto and enol forms. This interconversion is facilitated by the transfer of a proton and involves transition states that are non-planar . Additionally, the compound can react with urea in acidic conditions to form hydroxypyrimidines, a process that involves acid-catalyzed attack on the keto-enol form followed by cyclization .
Vergleich Mit ähnlichen Verbindungen
3-(Azepan-2-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
Pentane-2,4-dione: The parent compound without the azepane ring.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring instead of an azepane ring.
3-(Azepan-1-ylmethylidene)pentane-2,4-dione: A similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-(azepan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
BHRIGSNMXWJYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCCCCN1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072203.png)
![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)



![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)


![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)
